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Compound of Interest

6-Bromo-8-methoxy-
Compound Name: , ,
[1,2,4]triazolo[4,3-a]pyrazine

CAS No.: 1350885-67-4

Cat. No.: B577843

Get Quote

Introduction: The Scaffold Advantage

In the landscape of nitrogen-rich heterocycles, the [1,2,4]triazolo[4,3-a]pyrazine scaffold stands
out as a privileged structure.[1] Unlike its bioisosteres (e.g., triazolopyridines or quinoxalines),
this fused bicyclic system offers a unique balance of high polar surface area (PSA) and low
lipophilicity, making it an ideal template for optimizing Ligand Efficiency (LE) and Lipophilic
Ligand Efficiency (LLE).

Physicochemical Profile[2][3]

» H-Bond Acceptors: 3-4 (depending on substitution), facilitating critical water-mediated
bridges or direct interactions with hinge regions in kinases.

o Metabolic Stability: The pyrazine ring, while electron-deficient, is less prone to oxidative
metabolism compared to more electron-rich systems, though C-oxidation can occur if not
blocked.
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» Solubility: The high nitrogen count significantly lowers logP, addressing the common
"molecular obesity" problem in late-stage drug discovery.

Strategic Synthesis: The "Build-Couple-Pair"
Approach

The construction of the triazolo[4,3-a]pyrazine core is robust, typically relying on the
cyclocondensation of hydrazinopyrazines. Below is the validated workflow for synthesizing C3-
and C5/6/8-substituted derivatives.

Synthetic Pathway Visualization
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Figure 1: General synthetic workflow for the construction of the triazolo[4,3-a]pyrazine core.
The route allows for diversity at the C3 position via the carboxylic acid input.

Detailed Protocol: Synthesis of 3-Substituted-
[1,2,4]Triazolo[4,3-a]Pyrazine

Objective: Synthesis of a C3-aryl substituted derivative for kinase SAR exploration.
Reagents & Equipment:

e 2-Chloropyrazine (CAS: 14508-49-7)

e Hydrazine monohydrate (64-65% N2H4)

o Aryl Carboxylic Acid (Diversity Element)
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e POCI3 (Phosphorus oxychloride)
e LC-MS (for validation)
Step-by-Step Methodology:
e Hydrazinolysis (Nucleophilic Aromatic Substitution):
o Dissolve 2-chloropyrazine (10 mmol) in Ethanol (20 mL).

o Add Hydrazine monohydrate (30 mmol, 3 eq) dropwise at 0°C. Rationale: Excess
hydrazine prevents the formation of dimer byproducts.

o Reflux for 2 hours. Monitor disappearance of starting material by TLC (50%
EtOAc/Hexane).

o Cool to RT. The product, 2-hydrazinopyrazine, often precipitates. Filter and wash with cold
ethanol. If no precipitate, concentrate and recrystallize.

e Acylation (Introduction of Diversity):

[¢]

Dissolve 2-hydrazinopyrazine (5 mmol) in DCM (15 mL).

o

Add the desired Aryl Carboxylic Acid (5.5 mmol) and EDC-HCI (6 mmol).

Stir at RT for 4-12 hours.

[e]

o

Checkpoint: Confirm formation of the linear acyl hydrazide via LC-MS [M+H]+.
e Cyclodehydration (Ring Closure):

o Method A (Robust): Suspend the acyl hydrazide in POCI3 (5 mL). Heat to 80°C for 3
hours. Caution: POCI3 is corrosive. Quench carefully with ice water.

o Method B (Mild): For acid-sensitive substrates, use Burgess reagent in THF under
microwave irradiation (100°C, 15 min).

o Neutralize the aqueous layer with NaHCO3 and extract with EtOAc.
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o Purify via flash chromatography (DCM/MeOH gradient).

Medicinal Chemistry Applications

The triazolo[4,3-a]pyrazine scaffold has demonstrated high potency across diverse biological
targets.

Case Study 1: Dual c-Met/VEGFR-2 Inhibitors (Oncology)

Inhibitors of c-Met often suffer from poor solubility. Fusing the triazolopyrazine core with a 4-
oxo-pyridazinone moiety has yielded compounds with nanomolar potency.[2]

e Mechanism: The N1 and N2 nitrogens of the triazole ring often serve as H-bond acceptors
for the kinase hinge region (e.g., Met1160 in c-Met).

o Key Insight: Substitution at the C3 position dictates selectivity. A rigid aromatic system here
(e.q., substituted benzyl) fills the hydrophobic back pocket.

Table 1: SAR Summary of c-Met Inhibitors (Representative Data)

. . c-Met IC50 A549 Cell IC50
Compound ID C3 Substituent C6 Substituent
(nM) (M)

TP-01 Methyl H >10,000 >50
TP-05 4-F-Phenyl H 450 12.5

(4-oxo-
TP-22i pyridazinone)- H 48 0.83

benzyl

Data adapted from Zhang et al. (2020) demonstrating the impact of the C3-tail on potency.

Case Study 2: PDE2/PDE10 Inhibitors (CNS Disorders)

Phosphodiesterase inhibition requires brain-penetrant scaffolds.[3] The triazolo[4,3-a]pyrazine
core is used to replace the quinoline core found in earlier PDE inhibitors to reduce P-gp efflux
liability.
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» Design Logic:

o Selectivity: Introducing a lipophilic moiety (e.g., -CF3 or cyclopropyl) on the phenyl ring
attached to the triazole (C3) improves PDE2 selectivity over PDE10.

o Brain Penetration: The lower molecular weight and reduced aromatic ring count
(compared to tricyclics) improve CNS MPO (Multi-Parameter Optimization) scores.

Biological Evaluation Protocol
Kinase Inhibition Assay (ADP-Glo™ Platform)

Objective: Determine the IC50 of synthesized triazolo[4,3-a]pyrazines against c-Met.

Reagents:

Recombinant c-Met kinase (0.2 u g/well )

Poly(Glu, Tyr) 4:1 substrate

Ultrapure ATP (10 uM)

ADP-Glo™ Reagent (Promega)
Workflow:

e Compound Prep: Prepare 3-fold serial dilutions of the test compound in DMSO (Start conc:
10 uM).

e Enzyme Reaction:

o

Add 2 pL compound + 4 pL kinase buffer (containing c-Met) to a 384-well white plate.

[¢]

Incubate 10 min at RT.

[¢]

Add 4 pL ATP/Substrate mix.

Incubate 60 min at RT.

[e]
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e Detection:

o Add 10 pL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate
40 min.

o Add 20 pL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase). Incubate 30
min.

» Readout: Measure luminescence using a plate reader (e.g., EnVision).

e Analysis: Fit data to a sigmoidal dose-response curve (Variable slope) to calculate IC50.

Structural Logic & SAR Map

Understanding where to modify the scaffold is crucial for success.
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Figure 2: Structure-Activity Relationship (SAR) decision tree. The C3 position is the primary
driver for potency and selectivity, while the pyrazine ring carbons (C5, C6, C8) are optimized for
physicochemical properties.

References

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b577843/docs?utm_src=pdf-body-img#advanced-medicinal-chemistry-guide-1-2-4-triazolo-4-3-a-pyrazines
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b577843?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Zhang, B., et al. (2020).[4] "Discovery of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a
4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors."[2][4] New Journal of
Chemistry.

Trabanco, A. A., et al. (2015). "Pyrido[4,3-€e][1,2,4]triazolo[4,3-a]pyrazines as Selective, Brain
Penetrant Phosphodiesterase 2 (PDE?2) Inhibitors.” ACS Medicinal Chemistry Letters.

Bamborough, P., et al. (2013). "[1,2,4]Triazolo[4,3-a]phthalazines: Inhibitors of Diverse
Bromodomains." Journal of Medicinal Chemistry.

Open Source Malaria (OSM). (2021).[5] "Synthesis of New Triazolopyrazine Antimalarial
Compounds." Molecules.

Vertex Al Search. (2023).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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